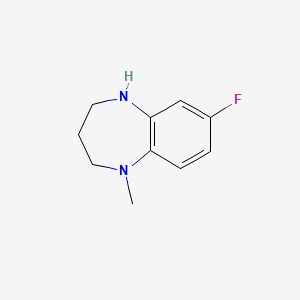

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

7-fluoro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVKJZKISLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183916 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-13-8 | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-fluoro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Executive Summary

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for producing compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, and sedative properties.[1][2] This guide focuses on a specific, under-documented derivative: this compound. The introduction of a fluorine atom is a strategic modification in drug design, often employed to enhance metabolic stability, binding affinity, and bioavailability. This document serves as a comprehensive technical resource for researchers, synthesizing established chemical principles to predict the properties, propose a robust synthetic pathway, and outline a rigorous analytical workflow for the title compound. By grounding our approach in the well-documented chemistry of analogous structures, we provide a foundational guide for the synthesis, characterization, and potential exploration of this promising molecule in drug discovery programs.

Molecular Structure and Core Concepts

1,5-Benzodiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 5.[2] This arrangement is distinct from the more common 1,4-benzodiazepines, which form the basis of many well-known pharmaceuticals like diazepam.[2] The title compound, this compound, incorporates three key structural modifications to the core scaffold: a fluorine atom at the 7-position of the aromatic ring, a methyl group at the N-1 position, and a saturated (tetrahydro) diazepine ring. These features are critical in defining its chemical behavior and potential pharmacological profile.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₁₀H₁₃FN₂ | Based on chemical structure |

| Molecular Weight | 180.22 g/mol | Calculated from molecular formula |

| Boiling Point | ~270-290 °C | Extrapolated from similar structures like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.[3] |

| Density | ~1.1 ± 0.1 g/cm³ | Based on related benzazepine structures.[3] |

| pKa (most basic) | ~4.5 - 5.5 | Estimated based on the aniline-like N-5 nitrogen, with electron-withdrawing effects from the fluoro group. |

| LogP | ~2.0 - 2.5 | Estimated based on the lipophilic benzene ring and methyl group, balanced by the polar N-H and fluorine. |

Proposed Synthesis and Mechanistic Rationale

The most direct and established method for synthesizing 1,5-benzodiazepines is the acid-catalyzed condensation of an o-phenylenediamine with a ketone.[1][5] This approach is highly efficient and applicable to a wide range of substrates.

Proposed Synthetic Pathway:

The synthesis of this compound can be achieved through the reaction of 4-fluoro-N¹-methylbenzene-1,2-diamine with acetone in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluoro-N¹-methylbenzene-1,2-diamine (1 mmol) in acetonitrile (10 mL), add acetone (2.5 mmol).

-

Catalysis: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a recyclable solid acid like H-MCM-22 (100 mg).[1]

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate if necessary.

-

Workup: Upon completion, neutralize the catalyst with a mild base (e.g., aqueous NaHCO₃). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure compound.

Mechanistic Insight (Causality):

The acid catalyst is crucial for this transformation. It protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates the nucleophilic attack by the primary amine (N²) of the diamine. A subsequent dehydration event forms a Schiff base (imine) intermediate. The second, more nucleophilic N¹-methyl amine then attacks the imine carbon in an intramolecular fashion, leading to the formation of the seven-membered diazepine ring after proton transfer.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This self-validating workflow ensures the highest degree of scientific integrity.

Protocol 1: Mass Spectrometry (ESI-MS/MS)

-

Expertise: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred initial technique as it is highly sensitive and suitable for polar, thermally labile molecules like benzodiazepines, avoiding the need for derivatization that is often required for Gas Chromatography (GC).[6][7]

-

Methodology:

-

Prepare a dilute solution (~1 µg/mL) of the sample in methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Validation Step 1 (MS1): Scan for the protonated molecular ion [M+H]⁺ at an expected m/z of 181.11. The presence of this ion confirms the molecular weight.

-

Validation Step 2 (MS2): Perform tandem MS (MS/MS) on the parent ion (m/z 181.11). The resulting fragmentation pattern provides a structural fingerprint, confirming the connectivity of the molecule.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise: NMR is the definitive method for structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR spectra is required for complete characterization.

-

Methodology:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton spectrum. Expect to see distinct signals for the aromatic protons (showing coupling to fluorine), the two diastereotopic methylene protons of the diazepine ring, the N-H proton, the N-methyl singlet, and the gem-dimethyl singlet.[8]

-

¹³C NMR: Acquire the carbon spectrum. This will confirm the total number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Acquire the fluorine spectrum. A single resonance will confirm the presence of the fluorine atom and its specific chemical environment.[9] This is a critical, self-validating step for confirming the fluoro-substitution.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Expertise: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[10][11] A reverse-phase method provides excellent separation for molecules of this polarity.

-

Methodology:

-

System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Employ a gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Validation: A pure sample should yield a single, sharp peak. The purity can be calculated from the peak area percentage, with a target of >95% for research purposes.

-

Potential Applications and Future Directions

While the direct biological activity of this compound is uncharacterized, its structural motifs suggest significant potential in drug discovery. The 1,5-benzodiazepine core is associated with a wide range of CNS activities.[2][12] The 7-fluoro substituent could enhance its pharmacological profile by:

-

Blocking Metabolic Sites: Preventing para-hydroxylation of the benzene ring, a common metabolic pathway, potentially increasing the compound's half-life.

-

Altering Receptor Binding: The high electronegativity of fluorine can modify electronic interactions with target receptors, potentially increasing binding affinity and potency.

This compound serves as an excellent starting point or intermediate for creating libraries of novel CNS-active agents.[3] Further research should focus on its biological screening in assays for anticonvulsant, anxiolytic, and other neurological activities to uncover its therapeutic potential.

References

-

Comparison on different methods applied for benzodiazepines determination. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Gaillard, Y., & Pépin, G. (1999). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Guerzoni, S., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International. Retrieved January 20, 2026, from [Link]

-

Bishop, C. (n.d.). Chapter 12: The Analysis of Benzodiazepines. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Khoche, S., et al. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Retrieved January 20, 2026, from [Link]

-

Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Retrieved January 20, 2026, from [Link]

-

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Analysis of Benzodiazepines in Blood by LC/MS/MS. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

-

Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. (2021). Scielo. Retrieved January 20, 2026, from [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2006). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Gerona, R., et al. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Academic OUP. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Angier, M. K., et al. (2018). Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. FAA. Retrieved January 20, 2026, from [Link]

-

Sharma, A., et al. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Retrieved January 20, 2026, from [Link]

-

Klicper, I., et al. (2005). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. Retrieved January 20, 2026, from [Link]

-

Elguero, J., et al. (2013). Structure of 1,5-benzodiazepinones in the solid state and in solution: Effect of the fluorination in the six-membered ring. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of [N-methyl-3H]-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2 H-1,4-benzodiazepin-2- one (3H-fludiazepam) by phase transfer catalysis. (1984). PubMed. Retrieved January 20, 2026, from [Link]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine [myskinrecipes.com]

- 4. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. books.rsc.org [books.rsc.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic data (NMR, IR, MS) for 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Authored by a Senior Application Scientist

Introduction

This compound is a synthetic heterocyclic compound belonging to the benzodiazepine class. While many benzodiazepines are known for their psychoactive properties, the specific biological activity of this fluorinated analog is a subject of ongoing research. Its structure is of interest to medicinal chemists for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely published, this document will serve as a predictive reference based on established principles and data from analogous structures. Such a predictive analysis is a crucial first step in the design of experiments for the synthesis and characterization of novel compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with systematic atom numbering for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, and N-methyl protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~6.8-7.0 | d | J(H6,H8) ≈ 2.5 | Orto to the fluorine atom, showing a doublet due to meta coupling with H8. |

| H8 | ~6.7-6.9 | dd | J(H8,H9) ≈ 8.5, J(H8,H6) ≈ 2.5 | Doublet of doublets due to ortho coupling with H9 and meta coupling with H6. |

| H9 | ~7.0-7.2 | d | J(H9,H8) ≈ 8.5 | Doublet due to ortho coupling with H8. |

| C2-H₂ | ~3.2-3.4 | m | - | Multiplet due to coupling with C3-H₂. |

| C3-H₂ | ~1.8-2.0 | m | - | Multiplet due to coupling with C2-H₂ and C4-H₂. |

| C4-H₂ | ~2.8-3.0 | m | - | Multiplet due to coupling with C3-H₂. |

| N1-CH₃ | ~2.9-3.1 | s | - | Singlet, as there are no adjacent protons to couple with. |

| N5-H | ~3.5-4.5 | br s | - | Broad singlet due to quadrupole broadening from the nitrogen and possible exchange with trace water. |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted spectrum will show distinct signals for each unique carbon atom. The presence of the fluorine atom will lead to observable C-F coupling constants.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| C2 | ~50-55 | - | Aliphatic carbon adjacent to a nitrogen atom. |

| C3 | ~30-35 | - | Aliphatic carbon. |

| C4 | ~45-50 | - | Aliphatic carbon adjacent to a nitrogen atom. |

| C5a | ~140-145 | - | Aromatic carbon in a fused ring system. |

| C6 | ~115-120 | ²J(C-F) ≈ 20-25 | Aromatic carbon ortho to the fluorine-bearing carbon. |

| C7 | ~155-160 | ¹J(C-F) ≈ 240-250 | Aromatic carbon directly bonded to the fluorine atom, showing a large one-bond coupling constant. |

| C8 | ~110-115 | ³J(C-F) ≈ 5-10 | Aromatic carbon meta to the fluorine-bearing carbon. |

| C9 | ~125-130 | ⁴J(C-F) ≈ 1-3 | Aromatic carbon para to the fluorine-bearing carbon. |

| C9a | ~135-140 | - | Aromatic carbon at the ring junction. |

| N1-CH₃ | ~40-45 | - | Methyl carbon attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, sharp | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1600-1620 | Medium | C=C aromatic ring stretch |

| 1450-1500 | Strong | C=C aromatic ring stretch |

| 1200-1300 | Strong | C-N stretch |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Instrument: A mass spectrometer with an EI source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₁₃FN₂. The exact mass is 180.1066 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.

-

Major Fragments: The fragmentation of benzodiazepines can be complex. Key predicted fragments for this molecule are shown in the table and diagram below.

| m/z | Predicted Fragment |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 152 | [M - C₂H₄]⁺ (from the ethylenediamine bridge) |

| 137 | [M - C₂H₄N]⁺ |

| 123 | [C₇H₅FN]⁺ (fluorinated aromatic fragment) |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Conclusion

The comprehensive spectroscopic data presented in this guide, while predictive, provides a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a self-validating system for structural elucidation. Any experimental data obtained for this compound should be in close agreement with the predictions outlined herein. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and analysis of novel benzodiazepine derivatives.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Singh, S. P., Parmar, S. S., Farnum, S. A., & Stenberg, V. I. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry, 15(7), 1083-1087. [Link][1]

-

LeBeau, M. A., Montgomery, M. A., & Miller, M. L. (2011). Analysis of Benzodiazepines. In Handbook of Forensic Drug Analysis (pp. 449-504). Academic Press. [Link]

-

El-Ragehy, N. A., Abdel-Kawy, M., & El-Gindy, A. (2001). Spectrophotometric and spectrofluorimetric determination of some 1,4-benzodiazepines. Spectroscopy Letters, 34(3), 309-326. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link][2]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract

This technical guide delineates the putative mechanism of action of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a derivative of the 1,5-benzodiazepine class of compounds. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of benzodiazepine pharmacology to construct a scientifically grounded hypothesis of its molecular interactions and consequent physiological effects. The primary proposed mechanism centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive overview of the GABA-A receptor structure and function, the molecular basis of benzodiazepine binding, and the anticipated downstream signaling cascades. Furthermore, we present detailed experimental protocols for the validation of these hypotheses, offering a roadmap for future research into this and related novel psychoactive compounds.

Introduction: The 1,5-Benzodiazepine Scaffold

Benzodiazepines represent a cornerstone of pharmacotherapy for a range of neurological and psychiatric disorders, including anxiety, insomnia, and seizures.[1][2] Their therapeutic efficacy is intrinsically linked to their ability to enhance the inhibitory effects of GABA. While the 1,4-benzodiazepine ring system is more common in clinically approved drugs like diazepam, the 1,5-benzodiazepine scaffold also confers significant biological activity.[3][4] Derivatives of 1,5-benzodiazepines have demonstrated a wide array of pharmacological properties, including anticonvulsant, anxiolytic, sedative, and even antimicrobial and antiulcer activities.[3][5][6][7]

The subject of this guide, this compound, is a structurally distinct member of this class. The fluorine substitution at the 7th position and the methyl group at the 1st position are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability. The saturated tetrahydrodiazepine ring distinguishes it from many other benzodiazepines that possess a diazepine ring with varying degrees of unsaturation. This structural feature may influence its conformational flexibility and interaction with the target receptor.

The GABA-A Receptor: A Heteropentameric Ligand-Gated Ion Channel

The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride ion channel.[2][8] The receptor is typically composed of two α, two β, and one γ subunit.[1] The specific subtypes of these subunits (e.g., α1-6, β1-3, γ1-3) that assemble to form the receptor dictate its pharmacological properties and anatomical location within the brain.[1][9]

The binding of two GABA molecules to the interfaces between the α and β subunits triggers a conformational change, opening the chloride channel and allowing Cl- ions to flow into the neuron.[2][8] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[2]

Proposed Mechanism of Action: Positive Allosteric Modulation

It is hypothesized that this compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. This means it does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA.[1][9][10]

The binding site for benzodiazepines is located at the interface between the α and γ subunits.[3][8] The presence of specific amino acid residues, notably a histidine in the α subunits (α1, α2, α3, and α5), is crucial for high-affinity benzodiazepine binding.[1][3] Upon binding, the benzodiazepine molecule is thought to induce a conformational change in the GABA-A receptor that increases its affinity for GABA.[3] This leads to a greater frequency of chloride channel opening in the presence of GABA, resulting in enhanced neuronal inhibition.[1][3]

The specific pharmacological profile of this compound will likely depend on its relative affinity for different α subunit-containing GABA-A receptors:

-

α1 subunits: Associated with sedative and amnesic effects.[9]

-

α2 and α3 subunits: Linked to anxiolytic and muscle relaxant properties.[9]

-

α5 subunits: Implicated in learning and memory processes.[9][11]

The fluorine atom at the 7-position may influence the binding affinity and selectivity for these different subunit combinations.

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

4.1.1. Radioligand Binding Assay

This assay will determine the binding affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or membranes from cells expressing specific recombinant GABA-A receptor subtypes in a suitable buffer.

-

Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the equilibrium dissociation constant (Ki).

4.1.2. Electrophysiology (Two-Electrode Voltage Clamp)

This technique will assess the functional effect of the compound on GABA-A receptor-mediated currents.

Protocol:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Compound Application: Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ for the modulatory effect.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for characterizing the pharmacological profile of the compound.

In Vivo Behavioral Assays

Based on the in vitro findings, in vivo studies in animal models can be conducted to assess the behavioral effects of the compound.

| Behavioral Assay | Purpose | Expected Outcome for a Benzodiazepine-like Compound |

| Elevated Plus Maze | To assess anxiolytic activity. | Increased time spent in the open arms. |

| Open Field Test | To evaluate locomotor activity and sedative effects. | Decreased distance traveled and rearing behavior at higher doses. |

| Pentylenetetrazol (PTZ)-induced Seizure Model | To determine anticonvulsant properties. | Increased latency to and decreased incidence of seizures. |

Conclusion

The mechanism of action of this compound is presumed to be consistent with that of other benzodiazepines, namely the positive allosteric modulation of the GABA-A receptor. This guide has outlined the molecular basis for this proposed mechanism and provided a comprehensive framework for its experimental validation. Future research, following the protocols detailed herein, will be crucial to fully elucidate the pharmacological profile of this novel compound and to determine its potential as a therapeutic agent. The structure-activity relationships derived from such studies will undoubtedly contribute to the rational design of next-generation neuromodulatory drugs.

References

-

Nestoros, J. N. (1982). Benzodiazepine and Gaba Receptors Are Functionally Related: Further Electrophysiological Evidence in Vivo. Progress in Neuro-psychopharmacology & Biological Psychiatry, 6(4-6), 417-20. [Link]

-

S. L., & S. K. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. [Link]

-

Sony, A., & Balakrishnan, V. (2022). Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity. Journal of Pharmaceutical Sciences and Research, 14(9), 887-893. [Link]

-

Zhang, H., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. European Journal of Medicinal Chemistry, 95, 439-449. [Link]

-

Mazimba, O., & Molefe, T. C. S. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(3), 46-52. [Link]

-

Bateson, A. N. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Anaesthesia, 97(1), 1-3. [Link]

-

Li, J., et al. (2015). Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14836-14852. [Link]

-

Study, C. G. (1982). Electrophysiological actions of benzodiazepines. Progress in Neurobiology, 18(2-3), 113-142. [Link]

-

Delaney, A. J., & Sah, P. (1999). GABA Receptors Inhibited by Benzodiazepines Mediate Fast Inhibitory Transmission in the Central Amygdala. Journal of Neuroscience, 19(22), 9698-9704. [Link]

-

Mozrzymas, J. W., et al. (2007). Flurazepam effect on GABAergic currents depends on extracellular pH. British Journal of Pharmacology, 151(5), 670-680. [Link]

-

Simeone, X., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(10), 2829-2837. [Link]

-

Ahire, V. R., et al. (2017). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(11), 4683-4689. [Link]

-

Wikipedia. (n.d.). Benzodiazepine. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved January 20, 2026, from [Link]

-

Whiting, P. J., et al. (1999). Effect of α Subunit on Allosteric Modulation of Ion Channel Function in Stably Expressed Human Recombinant γ-Aminobutyric Acid A Receptors Determined Using 36 Cl Ion Flux. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1187-1195. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Informatics in Medicine Unlocked, 30, 100938. [Link]

-

Bounds, C. G., & Nelson, V. L. (2024). Benzodiazepines. In StatPearls. StatPearls Publishing. [Link]

-

Simeone, X., et al. (2021). A Benzodiazepine Ligand with Improved GABAA Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C. Molecular Pharmacology, 99(1), 39-48. [Link]

-

Griffin, C. E., 3rd, et al. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. [Link]

-

de Oliveira, R. N., et al. (2021). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society, 32(10), 2035-2046. [Link]

-

Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 26(11), 3353. [Link]

-

ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits as Measured by Radioligand Binding. Retrieved January 20, 2026, from [Link]

-

Ueki, S., et al. (1974). [Effects of l-methyl-5-(O-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-One (ID-540) on operant behavior in rats]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 70(4), 465-479. [Link]

-

Ishiwata, K., et al. (1984). Synthesis of [N-methyl-3H]-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2 H-1,4-benzodiazepin-2- one (3H-fludiazepam) by phase transfer catalysis. Radioisotopes, 33(1), 26-29. [Link]

-

Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480. [Link]

-

Pauwels, R., et al. (1994). New tetrahydroimidazo[4,5,1-jk][6][10]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 38(12), 2863-2870. [Link]

-

Franks, N. P., & Lieb, W. R. (2021). Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. British Journal of Pharmacology, 178(21), 4259-4275. [Link]

-

Richetto, J., et al. (2015). Behavioral effects of the benzodiazepine-positive allosteric modulator SH-053-2'F-S-CH₃ in an immune-mediated neurodevelopmental disruption model. International Journal of Neuropsychopharmacology, 18(6), pyu055. [Link]

Sources

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. benzoinfo.com [benzoinfo.com]

- 3. isca.me [isca.me]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Benzodiazepine Ligand with Improved GABAA Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to the Biological Characterization of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Abstract

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This guide outlines a comprehensive, phased strategy for the preclinical evaluation of a novel derivative, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While direct data on this specific molecule is not present in existing literature, its structural features—a 1,5-benzodiazepine core, a 7-position fluoro substituent, and a 1-position methyl group—provide a strong rationale for hypothesizing its activity as a central nervous system (CNS) modulator, likely targeting the GABA-A receptor. This document serves as a technical and strategic roadmap, detailing the necessary in vitro and in vivo assays, explaining the causality behind experimental choices, and establishing a logical framework for go/no-go decision-making in a drug discovery context.

Introduction: The 1,5-Benzodiazepine Scaffold and Rationale for Investigation

The benzodiazepine class of compounds has been a cornerstone of pharmacotherapy for decades, primarily for treating anxiety, insomnia, seizures, and muscle spasms.[3][4] While the classical 1,4-benzodiazepines are most famous, the 1,5-benzodiazepine scaffold also exhibits a diverse and compelling range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and potent CNS effects.[1][2][5][6]

The target molecule, This compound , incorporates three key structural motifs that guide our hypothesis:

-

The 1,5-Benzodiazepine Core: This bicyclic system is a well-established pharmacophore known to interact with various biological targets, most notably the GABA-A receptor complex in the CNS.[1][7]

-

7-Position Fluoro Substitution: Halogen substitution at the 7-position of the benzodiazepine ring is a critical determinant of anxiolytic and hypnotic activity.[8] Furthermore, the incorporation of fluorine into a drug molecule can significantly enhance metabolic stability, membrane permeability, and binding affinity to target receptors.[9] Studies on other fluorinated benzodiazepines have shown that this substitution can substantially increase potency compared to non-fluorinated analogs.[9][10]

-

1-Position Methyl Group: N-alkylation, particularly with a small methyl group at the N1 position, is known to influence the potency and pharmacokinetic profile of benzodiazepines.[8][10]

Based on this structural analysis, the primary hypothesis is that this compound will act as a positive allosteric modulator of the GABA-A receptor, exhibiting anxiolytic, hypnotic, or anticonvulsant properties. This guide provides the blueprint to systematically test this hypothesis.

A Phased Experimental Workflow for Biological Characterization

A logical, stepwise progression is critical to efficiently allocate resources and build a comprehensive pharmacological profile. The proposed workflow is divided into four distinct phases, moving from broad screening to specific, functional characterization.

Caption: Phased workflow for compound characterization.

Phase 1: In Vitro Target Engagement & Affinity

Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor and to quantify its binding affinity across major CNS-relevant subtypes.

Core Experiment: Multi-Subtype Radioligand Binding Assay

This initial screen is a foundational step to confirm the primary hypothesis.[11][12] It provides direct evidence of target engagement and offers early insights into potential subtype selectivity, which can predict the therapeutic profile (e.g., anxiolytic vs. hypnotic).

-

Materials Preparation:

-

Cell Membranes: Utilize membranes from HEK293 cells transiently transfected to express specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[12][13]

-

Radioligand: [³H]-Flumazenil, a high-affinity ligand for the benzodiazepine binding site.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO, followed by serial dilutions in assay buffer.

-

Controls:

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of test compound dilution (or control).

-

50 µL of [³H]-Flumazenil (final concentration ~1 nM).

-

100 µL of cell membrane suspension (20-40 µg protein).

-

-

Incubate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Separation & Quantification:

-

Rapidly terminate the reaction by filtering the plate contents through glass fiber filters (e.g., GF/B) using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

-

Wash filters 3x with ice-cold assay buffer to remove residual unbound ligand.

-

Place filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration causing 50% inhibition) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The results should be summarized in a table for clear comparison across subtypes.

| GABA-A Subtype | Ki (nM) for Test Compound | Ki (nM) for Diazepam (Control) |

| α1β2γ2 | Experimental Value | ~15 |

| α2β2γ2 | Experimental Value | ~10 |

| α3β2γ2 | Experimental Value | ~12 |

| α5β2γ2 | Experimental Value | ~8 |

-

Go/No-Go Criteria: A Ki value below 1 µM confirms binding to the target site and justifies progression to Phase 2. Sub-100 nM affinity would be considered highly promising. Selectivity for α2/α3 subtypes over α1 may predict an anxiolytic profile with reduced sedative side effects.

Phase 2: Functional Activity & Subtype Selectivity

Objective: To determine the functional effect of the compound on GABA-A receptor activity. Does it enhance the GABA-mediated chloride current (positive allosteric modulator), inhibit it, or act as a silent antagonist?

Core Experiment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC assay is a gold-standard method for characterizing the functional activity of compounds on ion channels.[11][12] It provides robust, quantitative data on a compound's efficacy and potency.

Caption: Workflow for TEVC functional assay.

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Microinject oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits.

-

Incubate oocytes for 2-5 days at 16-18°C to allow for robust receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

-

Establish a baseline current.

-

-

Compound Application and Data Acquisition:

-

Apply a low concentration of GABA (EC5-EC20, the concentration that elicits 5-20% of the maximal response) to elicit a control inward chloride current.

-

After washout, co-apply the same EC5-EC20 concentration of GABA along with the test compound across a range of concentrations (e.g., 1 nM to 30 µM).

-

Measure the peak current amplitude in the presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage enhancement of the GABA-evoked current for each concentration of the test compound.

-

Plot the percentage enhancement against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy).

-

Compare the Emax to a known full modulator like Diazepam.

-

-

Positive Allosteric Modulator (PAM): The compound enhances the GABA-evoked current. This is the expected result for a classic benzodiazepine-like drug.

-

Antagonist: The compound shows binding (Phase 1) but has no effect on the GABA-evoked current.

-

Inverse Agonist: The compound reduces the GABA-evoked current (a pro-convulsant or anxiogenic effect).

-

Go/No-Go Criteria: Demonstration of positive allosteric modulation with an EC50 in the nanomolar to low micromolar range confirms the desired mechanism of action and warrants progression to in vivo models.

Phase 3: In Vivo Proof-of-Concept Studies

Objective: To determine if the compound exhibits the predicted behavioral effects (anxiolytic, sedative) in a whole-animal model.

Core Experiment: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely validated and commonly used behavioral paradigm for screening anxiolytic drugs.[15][16][17] The test is based on the natural aversion of rodents to open, elevated spaces and their preference for enclosed areas. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.[15][18]

-

Apparatus: A plus-shaped maze raised off the floor, with two opposing arms enclosed by high walls and two opposing arms left open.

-

Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) to different groups of animals. Include a vehicle control group and a positive control group (e.g., Diazepam, 2 mg/kg). Allow for a 30-minute pre-treatment period.

-

Test Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore freely for 5 minutes.

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Key parameters to quantify are:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total number of arm entries (a measure of general locomotor activity).

-

-

An effective anxiolytic will significantly increase the time spent and/or entries into the open arms without significantly altering the total number of arm entries (which would suggest a confounding sedative effect).

-

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s, Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | Experimental Value | Experimental Value | Experimental Value |

| Diazepam | 2 | Value > Vehicle | Value > Vehicle | Value ≈ Vehicle |

| Test Compound | 1 | Experimental Value | Experimental Value | Experimental Value |

| Test Compound | 5 | Experimental Value | Experimental Value | Experimental Value |

| Test Compound | 10 | Experimental Value | Experimental Value | Experimental Value |

-

Go/No-Go Criteria: A statistically significant, dose-dependent increase in open arm exploration compared to the vehicle group, without a major decrease in total locomotor activity, provides strong evidence of anxiolytic potential and is a critical milestone for the project.

Conclusion and Future Directions

This technical guide proposes a hypothesis-driven, phased approach to characterize the novel molecule this compound. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can efficiently build a comprehensive pharmacological profile. Positive results, particularly demonstrating potent and selective GABA-A receptor modulation and clear anxiolytic efficacy in vivo, would establish this compound as a promising lead candidate for further development. Subsequent steps would include more extensive in vivo models (e.g., anticonvulsant, muscle relaxant), full pharmacokinetic profiling, and initial toxicology assessments.

References

-

Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. (2018). Journal of Visualized Experiments. Available at: [Link]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. (2015). PubMed. Available at: [Link]

-

Ntoupa, P. A., et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Forensic Toxicology. Available at: [Link]

-

Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. (2018). PubMed Central. Available at: [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). Research Journal of Chemical Sciences. Available at: [Link]

-

Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. (1983). PubMed. Available at: [Link]

-

The age of anxiety: role of animal models of anxiolytic action in drug discovery. (2015). British Journal of Pharmacology. Available at: [Link]

-

Ntoupa, P. A., et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. ResearchGate. Available at: [Link]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

-

Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. (2018). JoVE. Available at: [Link]

-

Ntoupa, P. A., et al. (2020). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Pergamos Institutional Repository. Available at: [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective. (2016). PubMed. Available at: [Link]

-

Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). YouTube. Available at: [Link]

-

Ntoupa, P. A., et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. springermedizin.de. Available at: [Link]

-

1, 5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies. Available at: [Link]

-

Effect of Catalyst on Synthesis of 1, 5- Benzodiazepine Derivatives and Evaluation of Their Pharmacological Activity. (2017). Zenodo. Available at: [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective. (2016). ResearchGate. Available at: [Link]

-

Screening of Anxiolytics. (n.d.). Scribd. Available at: [Link]

-

Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. (1974). Karger Publishers. Available at: [Link]

-

Benzodiazepine. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity. (2022). ResearchGate. Available at: [Link]

Sources

- 1. isca.me [isca.me]

- 2. chemijournal.com [chemijournal.com]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. youtube.com [youtube.com]

- 9. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]

- 10. karger.com [karger.com]

- 11. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the In Vitro Screening of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

This guide provides a comprehensive framework for the early-stage, in vitro evaluation of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a novel compound within a pharmacologically significant class. The strategic cascade of assays outlined herein is designed to build a robust pharmacological and safety profile, enabling informed decision-making in the drug discovery pipeline. Our approach prioritizes scientific integrity, beginning with broad liability screening before progressing to specific target engagement and functional characterization. This tiered methodology ensures that resources are focused on compounds with the highest potential for success.

Introduction and Strategic Rationale

The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anticonvulsant, anxiolytic, and hypnotic effects.[1] The synthesis of novel derivatives, such as the subject of this guide, is driven by the pursuit of improved efficacy, selectivity, and safety profiles.[2][3]

The objective of this screening protocol is to systematically characterize the in vitro properties of this compound. We will employ a multi-tiered approach, beginning with foundational safety and liability assessments to identify potential development hurdles at the earliest possible stage. This de-risking strategy is critical for mitigating late-stage failures. Subsequent tiers will investigate the compound's primary pharmacology at its expected target, the GABA-A receptor, and elucidate its functional consequences.

Tier 1: Foundational Safety and Liability Profiling

The initial screening tier is designed to identify potential liabilities that could terminate a drug development program. We assess general cytotoxicity to establish a viable concentration range for subsequent assays, followed by critical safety evaluations for cardiotoxicity and drug-drug interactions (DDIs).

General Cytotoxicity Assessment

Causality: Determining a compound's intrinsic cytotoxicity is the foundational first step.[4][5] It establishes the concentration window for all subsequent cell-based assays, ensuring that observed effects are due to specific pharmacological interactions rather than non-specific cell death. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring metabolic activity in viable cells.[6]

Experimental Protocol: MTS Assay for Cell Viability

-

Cell Plating: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[7]

-

Final Incubation: Incubate for 1 to 4 hours at 37°C. The incubation time should be sufficient to yield a significant signal but should avoid signal saturation.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation: Expected Cytotoxicity Profile

| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |

|---|---|---|---|

| Test Compound | HepG2 | 48h | > 100 |

| Doxorubicin (Control) | HepG2 | 48h | 0.8 |

Cardiac Safety: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[8][9] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical safety checkpoint. A fluorescence polarization (FP) binding assay serves as an efficient, high-throughput initial screen to identify compounds that bind to the hERG channel.[10][11]

Experimental Protocol: hERG Fluorescence Polarization (FP) Binding Assay

-

Assay Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled hERG channel ligand (tracer) for binding to membrane preparations expressing the hERG channel. Displacement of the tracer by the test compound leads to a decrease in the fluorescence polarization signal.[10][12]

-

Reagent Preparation: Prepare assay buffer, hERG membrane preparations (commercially available), fluorescent tracer, and a serial dilution of the test compound.

-

Assay Plate Setup: In a 384-well, low-volume black plate, add the test compound dilutions, positive control (e.g., Astemizole), and negative (vehicle) controls.

-

Reaction Incubation: Add the hERG membrane preparation to all wells, followed by the fluorescent tracer. Incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Read the fluorescence polarization values (in millipolarization units, mP) on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[13]

-

Data Analysis: Calculate the percent inhibition based on the mP values of the control wells. Plot percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation: Expected hERG Inhibition Profile

| Compound | Assay Type | IC₅₀ (µM) | Interpretation |

|---|---|---|---|

| Test Compound | hERG FP Binding | > 30 | Low risk of hERG binding |

| Astemizole (Control) | hERG FP Binding | 0.02 | High risk of hERG binding |

Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinical drugs.[14][15] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity.[16] Screening against the most common CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is essential.[17]

Experimental Protocol: Multi-CYP Inhibition Fluorometric Assay

-

Assay Principle: This assay uses recombinant human CYP enzymes and specific fluorogenic substrates. The CYP enzyme metabolizes the substrate into a fluorescent product. An inhibitor will reduce the rate of product formation, leading to a decrease in the fluorescent signal.

-

Reagent Preparation: For each CYP isoform, prepare an assay buffer containing a specific fluorogenic substrate and recombinant human CYP enzyme (e.g., from human liver microsomes). Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a 96-well plate, add the test compound dilutions and positive controls (e.g., Ketoconazole for CYP3A4). Add the enzyme/substrate mix to all wells. Finally, initiate the reaction by adding a NADPH-regenerating system.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (37°C). Measure the fluorescence kinetically over 30-60 minutes.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the log of the compound concentration to determine the IC₅₀ value for each CYP isoform.

Data Presentation: Expected CYP Inhibition Profile

| CYP Isoform | Test Compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

|---|---|---|---|

| CYP3A4 | > 50 | Ketoconazole | 0.08 |

| CYP2D6 | > 50 | Quinidine | 0.05 |

| CYP2C9 | 25.5 | Sulfaphenazole | 0.25 |

| CYP2C19 | > 50 | Ticlopidine | 1.2 |

| CYP1A2 | > 50 | Furafylline | 2.1 |

Tier 2: Primary Target Engagement

With a favorable safety and liability profile established, the focus shifts to confirming the compound's interaction with its intended biological target. For a benzodiazepine derivative, the primary target is the GABA-A receptor.[18][19]

GABA-A Receptor Binding Affinity

Causality: To validate the primary mechanism of action, it is crucial to quantify the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor complex. A radioligand binding assay is the gold-standard method for determining a compound's affinity (Ki) at a specific receptor site.[20][21]

Experimental Protocol: [³H]Flunitrazepam Competitive Binding Assay

-

Assay Principle: This assay measures the ability of the unlabeled test compound to compete with and displace the radiolabeled benzodiazepine ligand, [³H]Flunitrazepam, from the benzodiazepine binding site on GABA-A receptors in rat brain membrane preparations.[22]

-

Membrane Preparation: Utilize crude synaptosomal membranes prepared from rat whole brain or cortex, which are rich in GABA-A receptors.

-

Reaction Setup: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]Flunitrazepam (near its Kd value, e.g., 0.4 nM), and a range of concentrations of the test compound.[22]

-

Defining Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 3 µM Diazepam) to saturate the specific sites.[22]

-

-

Incubation: Incubate the reaction tubes for 60 minutes at 4°C to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Calculate the percent inhibition of specific binding caused by the test compound at each concentration.

-

Determine the IC₅₀ value from a dose-response curve.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

-

Data Presentation: Expected GABA-A Binding Affinity

| Compound | Radioligand | Ligand Kd (nM) | Test Compound Ki (nM) |

|---|---|---|---|

| Test Compound | [³H]Flunitrazepam | 2.1 | 15.2 |

| Diazepam (Control) | [³H]Flunitrazepam | 2.1 | 8.6 |

Tier 3: Functional Characterization

Demonstrating binding is necessary but not sufficient; the functional consequence of that binding must be determined. For a GABA-A modulator, this involves measuring the compound's effect on ion channel function.

GABA-A Functional Modulation

Causality: Benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor. They do not open the channel directly but enhance the effect of the endogenous ligand, GABA, by increasing the frequency of channel opening. Automated patch clamp (APC) electrophysiology provides a direct, functional readout of ion channel activity, making it the definitive method for characterizing modulators.[23][24][25] This high-throughput technology allows for the efficient characterization of compound effects on ion channel currents.[26]

Experimental Protocol: Automated Patch Clamp (APC) Electrophysiology

-

Cell Line: Use a stable cell line expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2 expressed in HEK293 cells).

-

APC System Setup: Prepare the APC instrument (e.g., Patchliner, IonFlux, or similar) with appropriate intracellular and extracellular solutions.[23][24]

-

Cell Handling: Prepare a high-quality single-cell suspension of the expressing cell line for introduction into the APC system.

-

Recording Protocol:

-

Establish a stable whole-cell recording (giga-ohm seal).

-

Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply the same EC₂₀ concentration of GABA along with varying concentrations of the test compound.

-

Measure the potentiation of the GABA-elicited current by the test compound.

-

-

Data Analysis: Calculate the percentage enhancement of the GABA current at each concentration of the test compound. Plot the percent enhancement against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect (Emax).

Data Presentation: Expected Functional Potentiation

| Compound | GABA-A Subtype | Potentiation EC₅₀ (nM) | Emax (% of GABA EC₂₀ response) |

|---|---|---|---|

| Test Compound | α1β2γ2 | 45.8 | 250% |

| Diazepam (Control) | α1β2γ2 | 22.5 | 280% |

Summary and Path Forward

This in-depth guide outlines a logical and efficient in vitro screening cascade for this compound. By systematically evaluating cytotoxicity, key safety liabilities, target binding, and functional modulation, this process generates a comprehensive data package. The results from these assays will enable a clear, evidence-based decision on whether to advance the compound into more complex preclinical studies. A compound demonstrating low off-target liability (IC₅₀ > 30 µM for hERG, >10 µM for major CYPs), potent binding to the GABA-A receptor (Ki < 50 nM), and robust functional potentiation of the GABA response (EC₅₀ < 100 nM) would be considered a strong candidate for further development.

References

-

Title: Automated ion channel screening: patch clamping made easy Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: Automated Patch Clamp Source: Cell Microsystems URL: [Link]

-

Title: Advances in ion channel high throughput screening: where are we in 2023? Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Herg Assay Services Source: Reaction Biology URL: [Link]

-

Title: Automated Patch Clamp for Ion Channel Variant Screening Source: MaxCyte URL: [Link]

-

Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]

-

Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]

-

Title: Characterization of GABA Receptors Source: Current Protocols in Pharmacology URL: [Link]

-

Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

-

Title: Advances in ion channel high throughput screening: where are we in 2023? Source: Taylor & Francis Online URL: [Link]

-

Title: hERG Screening Source: Creative Biolabs URL: [Link]

-

Title: CYP450 Inhibition and Induction Assay Source: Creative Diagnostics URL: [Link]

-

Title: Thallium-free hERG Potassium Channel Assay Source: ION Biosciences URL: [Link]

-

Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: Methods in Molecular Biology URL: [Link]

-

Title: The Importance of Screening Against the hERG Assay Source: Appgreatlakes URL: [Link]

-

Title: P450 / CYP Inhibition Source: Sygnature Discovery URL: [Link]

-

Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

-

Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL: [Link]

-

Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]

-

Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents Source: Planta Medica URL: [Link]

-

Title: GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

-

Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... Source: ResearchGate URL: [Link]

-

Title: QuickScreen One Step Benzodiazepines Screening Test Source: DRG International Inc. URL: [Link]

-

Title: Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens Source: Practical Laboratory Medicine URL: [Link]

-

Title: Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens Source: ResearchGate URL: [Link]

-

Title: High-Resolution Targeted Benzodiazepine Screen Source: Mayo Clinic Laboratories URL: [Link]

-

Title: Improved screening for benzodiazepine metabolites in urine using the Triage Panel for Drugs of Abuse Source: Journal of Analytical Toxicology URL: [Link]

-

Title: Part XXX-Synthesis and antimicrobial studies of 10-substituted-6a, 7-dihydro-6H -7-(4-fluorop Source: Indian Journal of Chemistry URL: [Link]

-

Title: Synthesis of 1,5- Benzodiazepines A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]

-

Title: Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: International Journal of Molecular Sciences URL: [Link]

-

Title: (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: ResearchGate URL: [Link]

-

Title: Benzotriazepine synthesis, conformational analysis, and biological properties Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. appggreatlakes.org [appggreatlakes.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 16. criver.com [criver.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. tandfonline.com [tandfonline.com]

- 24. cellmicrosystems.com [cellmicrosystems.com]